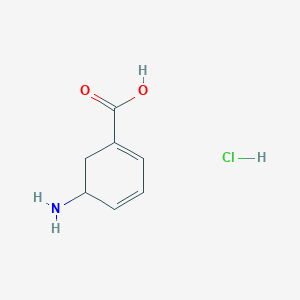

3-Amino-2,3-dihydrobenzoic acid hydrochloride

Vue d'ensemble

Description

3-Amino-2,3-dihydrobenzoic acid hydrochloride (CAS: 59556-17-1) is a non-aromatic amino acid derivative characterized by a partially hydrogenated benzoic acid backbone with an amino group at the 3-position and a hydrochloride salt. This compound is widely used in pharmaceutical synthesis as an intermediate, particularly in the production of specialty chemicals and active pharmaceutical ingredients (APIs) . Industrial-grade material typically exceeds 99% purity, ensuring suitability for high-precision applications .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de SR-2640 implique la réaction du 2-quinolinylméthanol avec le 3-aminophénol pour former le 2-quinolinylméthoxy-3-aminophénol . Cet intermédiaire est ensuite mis en réaction avec l'acide benzoïque pour donner le SR-2640 . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions .

Méthodes de production industrielle : La production industrielle de SR-2640 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Le composé est généralement purifié en utilisant des techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : SR-2640 subit diverses réactions chimiques, notamment :

Oxydation : SR-2640 peut être oxydé pour former des dérivés de la quinoléine.

Réduction : Le composé peut être réduit pour former des dérivés d'amine.

Substitution : SR-2640 peut subir des réactions de substitution, en particulier au niveau du cycle quinoléique.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles.

Principaux produits :

Oxydation : Dérivés de la quinoléine.

Réduction : Dérivés d'amine.

Substitution : Divers composés de quinoléine substitués.

Applications de la recherche scientifique

SR-2640 a des applications significatives dans la recherche scientifique, notamment :

Industrie : Utilisé dans le développement de médicaments anti-inflammatoires et d'autres applications pharmaceutiques.

Mécanisme d'action

SR-2640 exerce ses effets en antagonisant le récepteur de la leucotriène cystéinyl CysLT1 . Ce récepteur est activé par les leucotriènes tels que LTC4 et LTD4, ce qui conduit à la mobilisation du calcium et à des réponses pro-inflammatoires . En inhibant ce récepteur, SR-2640 réduit la mobilisation du calcium et les événements inflammatoires subséquents . Le composé inhibe également la production d'inositol phosphates dans les neutrophiles polymorphonucléaires humains .

Applications De Recherche Scientifique

Biochemical Applications

1. Enzyme Inhibition

3-Amino-2,3-dihydrobenzoic acid hydrochloride is recognized as an irreversible inhibitor of certain enzymes, particularly in neurobiological contexts. It has been studied for its effects on α-aminobutyric acid (GABA) metabolism in mouse brain tissue, indicating potential implications for neurological research and therapeutic development .

2. Peptide Synthesis

The compound is also utilized in peptide synthesis. It serves as a building block for creating specific peptides that can be used in various biochemical assays and therapeutic applications .

Pharmacological Research

1. Drug Development

Research indicates that this compound may play a role in the development of new drugs targeting neurological disorders. Its ability to modulate enzyme activity makes it a candidate for compounds aimed at treating conditions like epilepsy or anxiety disorders .

2. Binding Studies

Studies have shown that this compound can bind to serum albumin, which is crucial for understanding its pharmacokinetics and bioavailability. This binding property is essential for predicting how the compound behaves in biological systems .

Case Studies

Mécanisme D'action

SR-2640 exerts its effects by antagonizing the cysteinyl leukotriene receptor CysLT1 . This receptor is activated by leukotrienes such as LTC4 and LTD4, leading to calcium mobilization and pro-inflammatory responses . By inhibiting this receptor, SR-2640 reduces calcium mobilization and subsequent inflammatory events . The compound also inhibits the production of inositol phosphates in human polymorphonuclear neutrophils .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-amino-2,3-dihydrobenzoic acid hydrochloride, differing in substituents, backbone modifications, or salt forms:

Table 1: Comparative Analysis of this compound and Analogues

*Inferred from IUPAC name; †Estimated based on molecular structure.

Key Research Findings

Structural Modifications and Reactivity: The benzoic acid backbone in this compound enhances acidity (pKa ~2–3) compared to ester derivatives like methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, which exhibit lower aqueous solubility due to reduced polarity . Chlorine substituents (e.g., in Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate hydrochloride) improve thermal stability but may limit solubility in polar solvents .

Synthetic Utility: Hydrochloride salts are commonly employed to enhance crystallinity and stability during synthesis. For example, the target compound’s synthesis involves straightforward acid-base reactions, while analogues like 3,4-methylenedioxycathinone hydrochloride require multi-step condensation .

Biological Relevance: While this compound lacks direct biological activity, its structural analogs, such as doxorubicin hydrochloride (which contains a 3-amino-2,3,6-trideoxyhexose moiety), demonstrate potent antitumor effects via DNA intercalation .

Activité Biologique

3-Amino-2,3-dihydrobenzoic acid hydrochloride, also known as Gabaculine, is a compound that has garnered attention in the field of neuropharmacology due to its potent biological activities. It is primarily recognized as an irreversible inhibitor of GABA transaminase, which plays a critical role in the metabolism of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. This article delves into the biological activity of Gabaculine, exploring its mechanisms of action, effects on GABA levels, and implications for therapeutic applications.

Gabaculine acts predominantly by inhibiting GABA transaminase (GABA-T), an enzyme responsible for the degradation of GABA. By irreversibly binding to this enzyme, Gabaculine leads to an accumulation of GABA in the brain.

- Target Enzymes :

- GABA transaminase

- D-amino acid transaminase

- L-alanine transaminase

- L-aspartate transaminase

The structural similarity between Gabaculine and GABA facilitates its interaction with these enzymes, allowing it to effectively inhibit their activity. The inhibition results in increased levels of GABA, which can enhance inhibitory neurotransmission and potentially provide anticonvulsant effects.

In Vivo Studies

Numerous studies have demonstrated the biological effects of Gabaculine in animal models, particularly mice:

- Increased GABA Levels : Gabaculine administration has been shown to significantly elevate GABA concentrations in the brain in a time-dependent manner .

- Anticonvulsant Activity : In controlled experiments, Gabaculine exhibited a clear anticonvulsant effect against seizures induced by chemoconvulsants or electroshock. This effect is attributed to the elevated GABA levels leading to enhanced inhibitory signaling in the central nervous system .

Toxicity Profile

While Gabaculine shows promise as an anticonvulsant agent, its toxicity profile raises concerns. Studies indicate that at therapeutic doses, it can be highly potent and toxic compared to other GABA-T inhibitors .

Study 1: Anticonvulsant Efficacy

A study conducted in the 1970s assessed the anticonvulsant efficacy of Gabaculine through intravenous administration in mice. Results showed that Gabaculine effectively inhibited convulsions induced by electroshock and chemoconvulsants, with a significant increase in brain GABA levels observed post-treatment.

Study 2: Toxicological Assessment

Another study focused on evaluating the toxicity of Gabaculine compared to other GABA-T inhibitors. The findings indicated that while Gabaculine was effective at increasing GABA levels, it also exhibited higher toxicity at similar doses when compared with alternatives like vigabatrin.

Data Tables

| Parameter | Gabaculine | Comparison Compound |

|---|---|---|

| Mechanism | Irreversible GABA-T inhibitor | Irreversible inhibitor |

| Anticonvulsant Effect | Yes | Yes |

| Toxicity Level | High | Moderate |

| Increase in Brain GABA Level | Significant | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-2,3-dihydrobenzoic acid hydrochloride, and how can purity be optimized?

- Methodological Answer : A common approach involves reductive amination of the corresponding ketone precursor followed by hydrochloric acid treatment to form the hydrochloride salt. For purification, recrystallization in ethanol or methanol is recommended. Purity can be assessed via reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm . For intermediates, column chromatography (silica gel, CH₂Cl₂/MeOH gradient) may refine purity to >95%.

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (¹H/¹³C NMR) to confirm hydrogen and carbon environments, especially the dihydrobenzoic acid backbone and amino group. Mass spectrometry (ESI-MS) should show the molecular ion peak matching the theoretical mass (C₇H₈NO₂·HCl: ~189.59 g/mol). Elemental analysis (C, H, N) can further verify stoichiometry .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 210–280 nm, optimized with a phosphate buffer (pH 3.0) and acetonitrile gradient. For trace analysis, LC-MS/MS with electrospray ionization in positive mode provides higher sensitivity .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental reactivity data for this compound be resolved?

- Methodological Answer : Perform density functional theory (DFT) calculations to model reaction pathways (e.g., nucleophilic substitution at the amino group) and compare with experimental kinetic studies (e.g., UV-Vis monitoring of reaction rates). Validate using deuterated solvents or isotopic labeling to track mechanistic steps .

Q. What experimental designs are optimal for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies by incubating the compound in buffers (pH 1–12) at 25–60°C. Monitor degradation via HPLC every 24 hours. Use Arrhenius plots to predict shelf-life. For oxidative stability, expose to H₂O₂ and analyze by LC-MS to identify degradation products .

Q. How can researchers investigate interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) or isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS). For cellular uptake studies, fluorescently tag the compound and use confocal microscopy .

Q. What strategies mitigate solubility challenges in aqueous systems for this hydrochloride salt?

- Methodological Answer : Optimize solubility using co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations. For in vitro assays, prepare stock solutions in 0.1 M HCl (pH-adjusted with NaOH) to prevent precipitation. Dynamic light scattering (DLS) can assess aggregation .

Q. Data Contradiction Analysis

Q. How should conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. activation) be addressed?

- Methodological Answer : Replicate assays under standardized conditions (buffer, temperature, enzyme concentration). Validate using orthogonal methods (e.g., fluorescence-based activity assays vs. radiometric assays). Check for impurities via HPLC and retest purified batches .

Propriétés

IUPAC Name |

5-aminocyclohexa-1,3-diene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-3,6H,4,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZFLUDUSNCZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC=C1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974965 | |

| Record name | (+-)-Gabaculine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59556-17-1 | |

| Record name | 1,3-Cyclohexadiene-1-carboxylic acid, 5-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59556-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Gabaculine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059556171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Gabaculine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-5-aminocyclohexa-1,3-diene-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gabaculine, hydrochloride, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3VM79824Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.